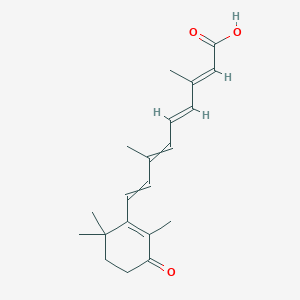
4-oxo-Tretinoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-Tretinoin, also known as 4-oxo-retinoic acid, is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in dermatology, particularly in the treatment of severe acne and other skin conditions. It is a part of the retinoid family, which includes compounds that are chemically related to vitamin A and are involved in regulating epithelial cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-Tretinoin typically involves the oxidation of retinoic acid. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and preparation of retinoic acid isomers, including 4-oxo-retinoic acid . The reaction conditions often involve the use of oxidizing agents under controlled environments to ensure the stability and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced chromatographic techniques to isolate and purify the compound. The use of tandem mass spectrometry (MS/MS) is also prevalent in ensuring the accurate quantification and quality control of the produced compound .
Chemical Reactions Analysis
Types of Reactions: 4-oxo-Tretinoin undergoes several types of chemical reactions, including:
Oxidation: Conversion of retinoic acid to 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can revert this compound back to its parent retinoic acid.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reaction Conditions: Typically carried out under controlled temperatures and pH to maintain the integrity of the compound.
Major Products Formed: The primary product formed from the oxidation of retinoic acid is 4-oxo-retinoic acid. Other minor products may include various isomers and derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-oxo-Tretinoin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other retinoid derivatives.
Biology: Plays a role in cell differentiation and proliferation studies.
Medicine: Extensively used in dermatology for the treatment of severe acne and other skin disorders.
Industry: Utilized in the formulation of cosmetic products aimed at anti-aging and skin rejuvenation.
Mechanism of Action
The mechanism of action of 4-oxo-Tretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it regulates the transcription of genes involved in cell differentiation and proliferation. This regulation helps in normalizing the growth of skin cells and reducing the formation of acne .
Comparison with Similar Compounds
Tretinoin (all-trans-retinoic acid): A widely used retinoid in acne treatment.
Isotretinoin (13-cis-retinoic acid): Known for its effectiveness in severe acne cases.
Adapalene: Another retinoid used in dermatology for acne treatment.
Uniqueness of 4-oxo-Tretinoin: this compound is unique due to its specific oxidation state, which imparts distinct biological activities compared to other retinoids. Its ability to bind to RARs and influence gene transcription makes it a valuable compound in both therapeutic and research settings .
Properties
Molecular Formula |
C20H26O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+ |
InChI Key |
GGCUJPCCTQNTJF-DJMXHCDCSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
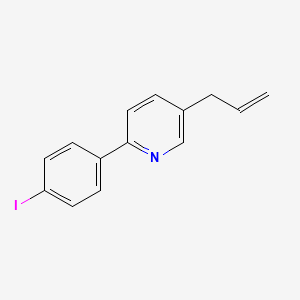
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
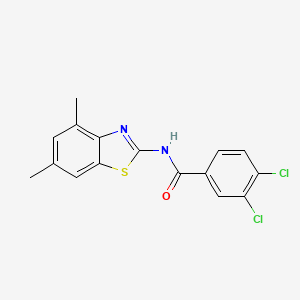
![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)
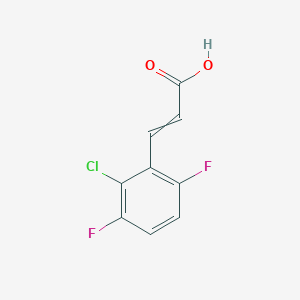
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
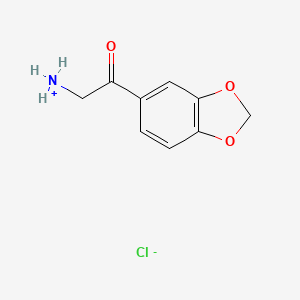
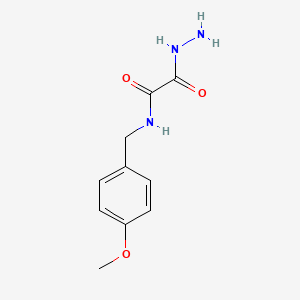
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
